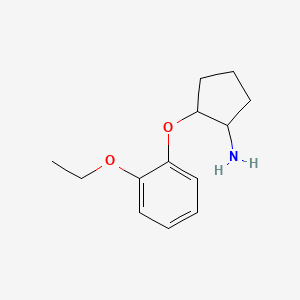

2-(2-Ethoxyphenoxy)cyclopentan-1-amine

Description

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

2-(2-ethoxyphenoxy)cyclopentan-1-amine |

InChI |

InChI=1S/C13H19NO2/c1-2-15-12-7-3-4-8-13(12)16-11-9-5-6-10(11)14/h3-4,7-8,10-11H,2,5-6,9,14H2,1H3 |

InChI Key |

OBVRFUXKSGFHQB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1OC2CCCC2N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine

Introduction

2-(2-Ethoxyphenoxy)cyclopentan-1-amine is a novel chemical entity with significant potential for application in the fields of medicinal chemistry and materials science. Its unique structural motif, incorporating a substituted aromatic ether linked to a functionalized cyclopentyl scaffold, presents a compelling target for synthetic exploration. This guide provides a comprehensive overview of plausible synthetic pathways for the preparation of this compound, designed to be a valuable resource for researchers, scientists, and professionals in drug development. The methodologies detailed herein are grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and practical applicability.

Retrosynthetic Analysis

A logical approach to the synthesis of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine involves the disconnection of the target molecule at key chemical bonds. Two primary retrosynthetic pathways are proposed, focusing on the formation of the ether linkage and the carbon-nitrogen bond, respectively. These strategies offer flexibility in the choice of starting materials and reaction conditions, allowing for adaptation to specific laboratory capabilities and research objectives.

Caption: Retrosynthetic analysis of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine.

Pathway I: Ether Formation via Nucleophilic Substitution

This synthetic approach focuses on the formation of the ether bond as the key step, utilizing a suitably protected aminocyclopentanol derivative as a precursor. Two well-established methods, the Williamson ether synthesis and the Mitsunobu reaction, are presented as viable strategies.

Strategy A: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the formation of ethers via an S(_N)2 reaction between an alkoxide and an alkyl halide.[1][2][3]

Caption: Williamson Ether Synthesis pathway for the target molecule.

Step 1: Synthesis of N-Boc-trans-2-aminocyclopentanol

The initial step involves the protection of the amino group of trans-2-aminocyclopentanol to prevent its interference in the subsequent etherification step. The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose due to its stability and ease of removal under acidic conditions.[4][5][6]

-

Experimental Protocol:

-

Dissolve trans-2-aminocyclopentanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Add di-tert-butyl dicarbonate (Boc(_2)O, 1.1 eq) and a base such as triethylamine (TEA, 1.2 eq) or sodium bicarbonate (if using an aqueous solvent system).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-trans-2-aminocyclopentanol.

-

| Parameter | Condition |

| Solvent | Dichloromethane (DCM) or Dioxane/Water |

| Reagents | Di-tert-butyl dicarbonate (Boc(_2)O), Triethylamine (TEA) |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

Step 2: Williamson Ether Synthesis

With the amine protected, the hydroxyl group of N-Boc-trans-2-aminocyclopentanol can be deprotonated to form an alkoxide, which then acts as a nucleophile to displace a halide from a suitable 2-ethoxyphenyl electrophile.

-

Experimental Protocol:

-

To a solution of N-Boc-trans-2-aminocyclopentanol (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.2 eq) at 0 °C.

-

Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

-

Add 1-bromo-2-ethoxybenzene or 1-iodo-2-ethoxybenzene (1.1 eq) to the reaction mixture.

-

Heat the reaction to a temperature between 60-80 °C and monitor by TLC.

-

After completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH(_4)Cl).

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

-

| Parameter | Condition |

| Solvent | Anhydrous THF or DMF |

| Base | Sodium Hydride (NaH) |

| Electrophile | 1-bromo-2-ethoxybenzene or 1-iodo-2-ethoxybenzene |

| Temperature | 60-80 °C |

Step 3: Boc Deprotection

The final step is the removal of the Boc protecting group to unveil the primary amine of the target molecule. This is typically achieved under acidic conditions.[7][8]

-

Experimental Protocol:

-

Dissolve the N-Boc protected intermediate in a suitable solvent such as DCM or methanol.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

The product can be isolated as the corresponding salt or neutralized with a base and purified further if necessary.

-

| Parameter | Condition |

| Solvent | Dichloromethane or Methanol |

| Acid | Trifluoroacetic acid (TFA) or HCl in Dioxane |

| Temperature | Room Temperature |

| Reaction Time | 1-4 hours |

Strategy B: Mitsunobu Reaction

The Mitsunobu reaction provides an alternative for the formation of the ether linkage, particularly useful when the S(_N)2 conditions of the Williamson ether synthesis are not optimal. This reaction proceeds with inversion of configuration at the alcohol carbon.[9][10][11]

Caption: Mitsunobu Reaction pathway for the target molecule.

-

Experimental Protocol:

-

To a solution of N-Boc-trans-2-aminocyclopentanol (1.0 eq), 2-ethoxyphenol (1.2 eq), and triphenylphosphine (PPh(_3), 1.5 eq) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture and purify by column chromatography to separate the product from triphenylphosphine oxide and the reduced azodicarboxylate byproduct.

-

The subsequent deprotection of the Boc group is carried out as described in Pathway I, Strategy A.

-

| Parameter | Condition |

| Solvent | Anhydrous THF |

| Reagents | 2-Ethoxyphenol, Triphenylphosphine (PPh(_3)), DEAD or DIAD |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours |

Pathway II: C-N Bond Formation via Reductive Amination

This alternative pathway constructs the target molecule by forming the carbon-nitrogen bond in the final step. The key intermediate for this route is 2-(2-ethoxyphenoxy)cyclopentanone.

Caption: Reductive Amination pathway for the target molecule.

Step 1: Synthesis of 2-(2-Ethoxyphenoxy)cyclopentanone

The synthesis of the key ketone intermediate can be achieved through the α-arylation of cyclopentanone. This transformation can be accomplished using palladium-catalyzed cross-coupling reactions.

-

Experimental Protocol:

-

To a reaction vessel containing a palladium catalyst (e.g., Pd(_2)(dba)(_3)) and a suitable phosphine ligand (e.g., Xantphos), add a solution of cyclopentanone (1.5 eq) and a strong base (e.g., sodium tert-butoxide) in an anhydrous solvent such as toluene.

-

Add the aryl halide, 1-bromo-2-ethoxybenzene (1.0 eq).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon) to 80-110 °C for 12-24 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

After completion, cool the reaction, quench with water, and extract with an organic solvent.

-

Purify the crude product by column chromatography to yield 2-(2-ethoxyphenoxy)cyclopentanone.

-

| Parameter | Condition |

| Catalyst | Palladium(0) complex (e.g., Pd(_2)(dba)(_3)) with a phosphine ligand |

| Base | Sodium tert-butoxide |

| Solvent | Anhydrous Toluene |

| Temperature | 80-110 °C |

Step 2: Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[12][13][14] In this step, 2-(2-ethoxyphenoxy)cyclopentanone is reacted with an ammonia source in the presence of a reducing agent.

-

Experimental Protocol:

-

Dissolve 2-(2-ethoxyphenoxy)cyclopentanone (1.0 eq) in a suitable solvent, such as methanol or ethanol.

-

Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.

-

Add a reducing agent, such as sodium cyanoborohydride (NaBH(3)CN) or sodium triacetoxyborohydride (NaBH(OAc)(_3)).

-

If using NaBH(_3)CN, maintain the pH of the reaction mixture between 6 and 7 by adding acetic acid.

-

Stir the reaction at room temperature for 24-48 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction carefully with an aqueous acid solution.

-

Basify the mixture and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify by column chromatography.

-

| Parameter | Condition |

| Ammonia Source | Ammonium acetate or Ammonia in Methanol |

| Reducing Agent | Sodium cyanoborohydride or Sodium triacetoxyborohydride |

| Solvent | Methanol or Ethanol |

| Temperature | Room Temperature |

Purification and Characterization

The final product, 2-(2-ethoxyphenoxy)cyclopentan-1-amine, can be purified by standard laboratory techniques. Column chromatography using silica gel with a suitable eluent system (e.g., a gradient of methanol in dichloromethane) is generally effective. For volatile compounds, distillation under reduced pressure may be an option.

The structure and purity of the synthesized compound should be confirmed by a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

H and -

Infrared (IR) Spectroscopy: The presence of key functional groups, such as the N-H stretches of the primary amine and the C-O stretches of the ether, can be identified.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the target molecule.

Conclusion

This technical guide has outlined two robust and scientifically sound synthetic pathways for the preparation of 2-(2-ethoxyphenoxy)cyclopentan-1-amine. Pathway I, proceeding through an ether formation step, offers the flexibility of either a Williamson ether synthesis or a Mitsunobu reaction. Pathway II, which relies on a reductive amination, provides a convergent approach. The choice of the optimal route will depend on the availability of starting materials, the desired stereochemical outcome, and the specific experimental capabilities of the research laboratory. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to successfully synthesize this promising molecule for further investigation and application.

References

- Bose, D. S., & Lakshminarayana, V. (1999).

- Gopinath, P., Nilaya, S., & Muraleedharan, K. M. (2011). SmCl3 is an excellent catalyst for chemoselective esterifications and selective removal of acid sensitive hydroxyl protecting groups such as Boc, THP, and TBDMS. Organic Letters, 13(8), 1932-1935.

-

Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

-

GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection. Retrieved from [Link]

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

- Overman, L. E., & Sugai, S. (1985). A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form. The Journal of Organic Chemistry, 50(21), 4154-4155.

-

Chemistry Steps. (2024, December 7). Aldehydes and Ketones to Amines. Retrieved from [Link]

- Bümler, C., Bauer, C., & Kempe, R. (2020).

-

Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). 12. The Williamson Ether Synthesis. Retrieved from [Link]

-

Chemdad. (n.d.). (1S,2S)-trans-2-Aminocyclopentanol hydrochloride. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and intermediate of optically active trans-2-aminocyclohexanol.

-

Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

-

MySkinRecipes. (n.d.). trans-(1S,2S)-2-Aminocyclopentanol hydrochloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

-

Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]

Sources

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Lab Reporter [fishersci.dk]

- 5. BOC deprotection [ms.bzchemicals.com]

- 6. genscript.com [genscript.com]

- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 10. Mitsunobu Reaction [organic-chemistry.org]

- 11. atlanchimpharma.com [atlanchimpharma.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Characterization of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel compound 2-(2-Ethoxyphenoxy)cyclopentan-1-amine. In the absence of established experimental data, this document serves as a predictive and methodological resource for researchers, scientists, and professionals in drug development. It outlines the theoretical underpinnings and practical protocols for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By grounding predictive analysis in the fundamental principles of spectroscopy, this guide empowers researchers to confidently acquire, interpret, and validate the structural identity of this molecule.

Introduction and Molecular Overview

2-(2-Ethoxyphenoxy)cyclopentan-1-amine is a multifaceted organic molecule featuring a unique combination of functional groups: a primary amine, an aromatic ether, and a cyclopentyl scaffold. The precise arrangement of these moieties dictates its chemical reactivity, conformational flexibility, and potential biological activity. Accurate structural elucidation is paramount, and this is achieved through a synergistic application of modern spectroscopic techniques. This guide will deconstruct the molecule's architecture to predict its spectroscopic signatures, providing a roadmap for empirical validation.

Molecular Structure:

Caption: Structure of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be complex due to the number of distinct proton environments and potential diastereotopicity. The following table summarizes the predicted chemical shifts (δ), multiplicities, and integrations.

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Ar-H | 6.8 - 7.2 | Multiplet | 4H | Protons on the benzene ring, experiencing deshielding from the aromatic system and ether linkage. |

| O-CH ₂-CH₃ | 3.9 - 4.1 | Quartet | 2H | Methylene protons adjacent to an oxygen atom, split by the neighboring methyl group. |

| CH -NH₂ | 3.0 - 3.4 | Multiplet | 1H | Methine proton deshielded by the adjacent amine and ether oxygen. |

| CH -OAr | 4.2 - 4.6 | Multiplet | 1H | Methine proton significantly deshielded by the directly attached phenoxy group. |

| NH ₂ | 1.5 - 3.0 | Broad Singlet | 2H | Chemical shift is variable and concentration-dependent; protons exchange with solvent. |

| Cyclopentyl CH ₂ | 1.4 - 2.2 | Multiplets | 6H | Aliphatic protons on the cyclopentane ring, exhibiting complex splitting due to diastereotopicity and coupling with adjacent protons. |

| O-CH₂-CH ₃ | 1.2 - 1.5 | Triplet | 3H | Methyl protons split by the adjacent methylene group. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show 13 distinct signals, corresponding to the 13 unique carbon atoms in the molecule.

| Carbon Type | Predicted δ (ppm) | Rationale |

| Ar C -O | 145 - 155 | Aromatic carbons directly bonded to oxygen are significantly deshielded. |

| Ar C -H | 110 - 130 | Standard chemical shift range for aromatic carbons. |

| C H-OAr | 75 - 85 | Aliphatic carbon bonded to the phenoxy oxygen, highly deshielded. |

| C H-NH₂ | 50 - 60 | Aliphatic carbon bonded to the amine group. |

| O-C H₂-CH₃ | 60 - 70 | Methylene carbon of the ethoxy group, deshielded by oxygen. |

| Cyclopentyl C H₂ | 20 - 40 | Aliphatic carbons within the cyclopentane ring. |

| O-CH₂-C H₃ | 10 - 20 | Methyl carbon of the ethoxy group. |

Experimental Protocol: NMR Data Acquisition

Caption: Standard workflow for NMR sample preparation and data acquisition.

-

Sample Preparation :

-

Accurately weigh 10-20 mg of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean vial.[1]

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) to dissolve the sample completely.[2]

-

The choice of solvent is critical as it must dissolve the compound without reacting with it, and its residual peaks should not obscure important signals.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[1]

-

Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution into a high-quality 5 mm NMR tube to remove any suspended solids, which can degrade spectral quality.

-

-

Instrumental Parameters :

-

The sample is placed in the spectrometer, and the magnetic field is "locked" onto the deuterium signal of the solvent to ensure stability.

-

The magnetic field homogeneity is optimized through a process called "shimming" to obtain sharp, well-resolved peaks.

-

For a standard ¹H spectrum, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

For the less sensitive ¹³C nucleus, a greater number of scans and a longer acquisition time are required.

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]

Predicted IR Absorption Bands

The structure of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine suggests several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3300 - 3500 | N-H (Primary Amine) | Symmetric & Asymmetric Stretching | Medium, Sharp (two bands)[4] |

| 3020 - 3100 | C-H (Aromatic) | Stretching | Medium to Weak |

| 2850 - 2960 | C-H (Aliphatic) | Stretching | Strong[5] |

| 1585 - 1600 | C=C (Aromatic) | Stretching | Medium |

| 1450 - 1500 | C=C (Aromatic) | Stretching | Medium |

| 1200 - 1250 | C-O (Aryl Ether) | Asymmetric Stretching | Strong |

| 1020 - 1075 | C-O (Alkyl Ether) | Stretching | Strong |

| 1020 - 1250 | C-N (Aliphatic Amine) | Stretching | Medium to Weak[5] |

Experimental Protocol: FTIR Data Acquisition

The choice of sampling technique depends on the physical state of the sample (solid or liquid). Attenuated Total Reflectance (ATR) is often preferred for its minimal sample preparation.[6]

Caption: General workflow for Electron Ionization Mass Spectrometry.

-

Sample Introduction : The sample must be introduced into the high-vacuum source as a gas. For a pure, thermally stable compound, a direct insertion probe can be used. The probe is heated to volatilize the sample directly into the ion source.

-

Ionization : In the ion source, the gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV). [7][8]This energy is sufficient to eject an electron from the molecule, forming a positively charged molecular ion (M⁺•), and often imparts enough excess energy to cause extensive fragmentation.

-

Mass Analysis : The newly formed ions (the molecular ion and its fragments) are accelerated by an electric field into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions strike a detector, which generates an electrical signal proportional to the number of ions. This signal is processed by a data system to generate the mass spectrum—a plot of relative ion abundance versus m/z.

Conclusion

This guide provides a predictive and methodological framework for the comprehensive spectroscopic analysis of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine. The predicted NMR, IR, and MS data serve as a benchmark for researchers undertaking the empirical characterization of this compound. By following the detailed experimental protocols, scientists can generate high-quality, reliable data. The synergy of these three spectroscopic techniques will enable unambiguous confirmation of the molecular structure, providing the foundational data necessary for further research and development.

References

-

Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. Available at: [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

Organic Spectroscopy International. (2015, July 2). MASS SPECTRUM OF ETHERS. Available at: [Link]

-

YesWeLab. (2025, February 26). FTIR Spectroscopy: Operation and Techniques. Available at: [Link]

-

YouTube. (2025, August 20). Mass Spectrometry of Aliphatic Ethers. Available at: [Link]

-

University of California, Los Angeles. Sample preparation for FT-IR. Available at: [Link]

-

University of Cambridge. How to Prepare Samples for NMR. Department of Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Whitman College. GCMS Section 6.15 - Fragmentation of Amines. Available at: [Link]

-

Michigan State University. Sample Preparation. Max T. Rogers NMR Facility. Available at: [Link]

-

Whitman College. GCMS Section 6.13. Available at: [Link]

-

University of Calgary. Mass Spectrometry: Fragmentation. Available at: [Link]

-

Thermo Fisher Scientific. (2015, October 12). FTIR Sampling Techniques - Transmission: Solids Sample Preparation. YouTube. Available at: [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

JoVE. (2024, December 5). Mass Spectrometry: Amine Fragmentation. Available at: [Link]

-

ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available at: [Link]

-

Wikipedia. Electron ionization. Available at: [Link]

-

Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Available at: [Link]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Available at: [Link]

-

Purdue University. Lecture 2 Ionization Methods : Electron Ionization. Available at: [Link]

-

Agilent Technologies. (2017). Spring Webinars 2017 Part 3: Electron Ionization Source Parameters in GC-MS. Available at: [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

-

ACD/Labs. NMR Prediction. Available at: [Link]

-

Royal Society of Chemistry. (2022, February 23). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. RSC Advances. Available at: [Link]

-

Modgraph Consultants Ltd. (2007, July 19). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Available at: [Link]

-

Chemaxon. NMR Predictor. Available at: [Link]

-

Atlas. 1H NMR Spectrum Prediction and Analysis. Available at: [Link]

-

ResearchGate. (2008). Estimation and prediction of 13C NMR chemical shifts of carbon atoms in both alcohols and thiols. Available at: [Link]

-

Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Available at: [Link]

-

Bulgarian Chemical Communications. (2021, March 29). Prediction of 1H-NMR shifts with Ambit-HNMR software. Available at: [Link]

-

World Journal of Biology Pharmacy and Health Sciences. (2025, January 8). Functional group profiling of medicinal plants using FTIR spectroscopy. Available at: [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

-

Scribd. Predict 13C Carbon NMR Spectra. Available at: [Link]

-

InstaNANO. FTIR Functional Group Database Table with Search. Available at: [Link]

-

University of Colorado Boulder. IR Spectroscopy by Functional Group. Available at: [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 3. wjbphs.com [wjbphs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. users.wfu.edu [users.wfu.edu]

- 6. jascoinc.com [jascoinc.com]

- 7. Electron ionization - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Inavolisib (CAS No. 1354953-03-9): A Technical Guide to a Novel PI3Kα Inhibitor and Mutant Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inavolisib, also known as GDC-0077 and assigned CAS number 1354953-03-9, is a potent and highly selective oral inhibitor of the α-isoform of phosphoinositide 3-kinase (PI3Kα).[1][2][3] Developed by Genentech, Inavolisib represents a significant advancement in the targeted therapy of cancers harboring activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3Kα.[4][5] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent driver of tumorigenesis, and PIK3CA mutations are prevalent in various solid tumors, particularly in hormone receptor-positive (HR+), HER2-negative breast cancer.[6][7]

What distinguishes Inavolisib from earlier generation PI3K inhibitors is its dual mechanism of action: not only does it competitively inhibit the ATP-binding site of PI3Kα, but it also induces the selective, proteasome-dependent degradation of the mutant p110α protein.[7][8][9] This targeted degradation of the oncogenic driver, with minimal impact on the wild-type protein, is hypothesized to lead to a more sustained pathway inhibition and an improved therapeutic index.[5][10] This guide provides a comprehensive overview of the chemical, pharmacological, and clinical characteristics of Inavolisib, with a focus on the technical details relevant to research and drug development professionals.

Chemical and Physicochemical Properties

Inavolisib is a synthetic organic small molecule with the chemical formula C₁₈H₁₉F₂N₅O₄ and a molecular weight of 407.37 g/mol .[8][11] Its systematic IUPAC name is (2S)-2-[[2-[(4S)-4-(difluoromethyl)-2-oxo-1,3-oxazolidin-3-yl]-5,6-dihydroimidazo[1,2-d][6][8]benzoxazepin-9-yl]amino]propanamide.[11]

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₉F₂N₅O₄ | [8][11] |

| Molecular Weight | 407.37 g/mol | [8][11] |

| CAS Number | 1354953-03-9 | [8] |

| Appearance | White to yellow solid | [8] |

| Solubility | Soluble in DMSO | [8] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [8] |

Synthesis

The synthesis of Inavolisib has been described in the literature, with a key step involving a stereocontrolled N-arylation of an α-amino acid.[12][13] An improved, multi-kilogram scale synthesis has also been reported, highlighting its feasibility for clinical and commercial production.[13] A representative synthetic scheme is outlined below. The process involves the construction of the core benzoxazepine ring system, followed by the introduction of the chiral oxazolidinone and the alanine amide side chain.[13]

Caption: Simplified overview of the key synthetic transformations leading to Inavolisib.

Mechanism of Action

Inavolisib exerts its anti-cancer effects through a dual mechanism that targets the PI3Kα pathway with high specificity.

Selective Inhibition of PI3Kα

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6] In many cancers, this pathway is constitutively activated due to mutations in key components, most notably PIK3CA.[6] Inavolisib is a potent ATP-competitive inhibitor of the p110α catalytic subunit of PI3Kα, with a reported IC50 of 0.038 nM.[8][14] It exhibits over 300-fold selectivity for PI3Kα over the other Class I PI3K isoforms (β, δ, and γ).[1] This high selectivity is attributed to specific interactions within the ATP-binding pocket of p110α.[11] The inhibition of PI3Kα by Inavolisib prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger.[8] The reduction in PIP3 levels leads to decreased activation of downstream effectors, including AKT and mTOR, ultimately resulting in the inhibition of tumor cell proliferation and the induction of apoptosis.[1][6]

Degradation of Mutant p110α

A key feature of Inavolisib is its ability to induce the selective degradation of mutant p110α protein.[7][8][9] This degradation is dependent on the proteasome machinery.[8][9] The binding of Inavolisib to mutant p110α is thought to induce a conformational change that exposes sites for ubiquitination, marking the protein for destruction by the proteasome.[7] This degradation is more pronounced in cancer cells with high receptor tyrosine kinase (RTK) activity.[15] By eliminating the mutant oncoprotein, Inavolisib provides a more durable suppression of the PI3K pathway compared to inhibitors that only block its activity.[10]

Caption: Inavolisib inhibits the PI3K/AKT/mTOR pathway and induces mutant p110α degradation.

Pharmacology and Pharmacokinetics

Inavolisib has demonstrated robust anti-tumor activity in preclinical models of PIK3CA-mutant cancers.[16] In xenograft models of breast cancer, orally administered Inavolisib led to tumor regression, induction of apoptosis, and a dose-dependent reduction in biomarkers of PI3K pathway activity, such as phosphorylated AKT (pAKT) and phosphorylated PRAS40 (pPRAS40).[8]

| Parameter | Value | Species | Source(s) |

| PI3Kα IC₅₀ | 0.038 nM | In vitro | [8][14] |

| Selectivity | >300-fold vs. PI3Kβ, δ, γ | In vitro | [1] |

| Cell Viability EC₅₀ (MCF-7, PIK3CA mutant) | ~30 nM | Human | [9] |

| Cell Viability EC₅₀ (HCC1954, PIK3CA mutant) | ~60 nM | Human | [9] |

| Oral Bioavailability | 76% | Human | [11] |

| Excretion | 49% in urine, 48% in feces | Human | [11] |

Pharmacokinetic studies in humans have shown that Inavolisib has an oral bioavailability of 76%, which is not significantly affected by food.[11] The drug is extensively distributed and is primarily metabolized through hydrolysis.[11] Approximately 49% of a single dose is excreted in the urine and 48% in the feces, with a minority of the dose excreted unchanged.[11]

Clinical Development and Efficacy

Inavolisib has undergone extensive clinical evaluation, primarily in patients with PIK3CA-mutated, HR-positive, HER2-negative advanced breast cancer. The pivotal Phase III INAVO120 trial (NCT04191499) evaluated the efficacy and safety of Inavolisib in combination with palbociclib and fulvestrant in this patient population.[7][15][17]

The results of the INAVO120 trial demonstrated a statistically significant and clinically meaningful improvement in progression-free survival (PFS) for the Inavolisib-containing regimen compared to placebo plus palbociclib and fulvestrant.[7][15] The median PFS was 15.0 months in the Inavolisib group versus 7.3 months in the placebo group.[5][7] The combination also showed a significant improvement in overall survival (OS).[7] Based on these positive results, Inavolisib in combination with palbociclib and fulvestrant received FDA approval in October 2024 for the treatment of adult patients with endocrine-resistant, PIK3CA-mutated, HR-positive, HER2-negative locally advanced or metastatic breast cancer.[7][11]

Safety and Toxicology

The safety profile of Inavolisib has been characterized in multiple clinical trials.[6][8][11] The most common treatment-related adverse events include hyperglycemia, stomatitis, diarrhea, and neutropenia.[1][6] Hyperglycemia is a known on-target effect of PI3Kα inhibition and can typically be managed with antihyperglycemic medications and, if necessary, dose modifications of Inavolisib.[6][18] Severe adverse events are manageable, and the discontinuation rate due to adverse events has been reported to be low.[5] Preclinical toxicology studies in rats and dogs identified lymphoid tissues as major target organs of toxicity.[19]

Experimental Protocols

PI3Kα Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantifies PI3Kα activity by measuring the amount of ADP produced during the phosphorylation of a lipid substrate.

Materials:

-

Recombinant human PI3Kα (p110α/p85α)

-

Lipid substrate (e.g., PIP2)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Inavolisib or other test compounds

-

Assay plates (e.g., 384-well white plates)

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare the PI3K reaction buffer containing the lipid substrate.

-

Dilute the PI3Kα enzyme in the reaction buffer.

-

In a 384-well plate, add 0.5 µL of the test compound (Inavolisib) or vehicle (DMSO).

-

Add 4 µL of the diluted enzyme/lipid substrate mixture to each well.

-

Initiate the reaction by adding 0.5 µL of ATP solution (final concentration typically 25 µM).

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the PI3Kα activity.

Cell Viability Assay (CCK-8 or MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with Inavolisib.

Materials:

-

Cancer cell lines (PIK3CA-mutant and wild-type)

-

Cell culture medium and supplements

-

Inavolisib

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[12]

-

Treat the cells with a range of concentrations of Inavolisib for the desired duration (e.g., 72-96 hours).

-

Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.[12]

-

Measure the absorbance at 450 nm using a microplate reader.[12]

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blotting for p110α Degradation

This technique is used to detect and quantify the levels of p110α protein in cells following treatment with Inavolisib.

Materials:

-

Cancer cell lines

-

Inavolisib

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (anti-p110α, anti-loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with Inavolisib or vehicle for the desired time points.

-

Lyse the cells in lysis buffer and quantify the protein concentration.[20]

-

Separate 30-50 µg of protein from each sample by SDS-PAGE.[13]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.[9]

-

Incubate the membrane with the primary antibody against p110α overnight at 4°C.[9]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the band intensities to determine the relative levels of p110α protein.

Conclusion

Inavolisib (GDC-0077) is a highly selective and potent PI3Kα inhibitor with a unique dual mechanism of action that includes the degradation of mutant p110α. This targeted approach has demonstrated significant clinical benefit in patients with PIK3CA-mutated, HR-positive, HER2-negative advanced breast cancer, leading to its recent FDA approval. Its manageable safety profile and robust efficacy make it a valuable addition to the therapeutic armamentarium for this patient population. Ongoing research continues to explore the full potential of Inavolisib in other solid tumors and in combination with other targeted therapies. The technical information and experimental protocols provided in this guide are intended to support further investigation and development in the field of targeted cancer therapy.

References

- Long-term safety of inavolisib (GDC-0077) in an ongoing phase 1/1b study evaluating monotherapy and in combination (combo) with palbociclib and/or endocrine therapy in patients (pts) with PIK3CA-mutated, hormone receptor-positive/HER2-negative (HR+/HER2-) metastatic breast cancer (BC).

- Inavolisib - Wikipedia.

- Updated INAVO120 Trial Data Show Overall Survival Improvement with Itovebi Combination in Certain Type of Advanced Breast Cancer. (2025, January 28).

- Inavolisib (GDC-0077) | PI3Kα Inhibitor | MedChemExpress.

- Roche announces positive Phase III results for inavolisib combination in people with advanced hormone receptor-positive, HER2-negative breast cancer with a PI3Kα mut

- Inavolisib - NCI - Division of Cancer Tre

- Long-term safety of inavolisib (GDC-0077) in an ongoing phase 1/1b study evaluating monotherapy and in combination (combo) with palbociclib and/or endocrine therapy in patients (pts) with PIK3CA-mutated, hormone receptor-positive/HER2-negative (HR+/HER2-) metastatic breast cancer (BC).

- Inavolisib Plus Palbociclib/Fulvestrant Earns Positive CHMP Opinion for PIK3CA-Mutated, ER+/HER2– Advanced Breast Cancer | OncLive. (2025, May 23).

- Discovery of GDC-0077 (Inavolisib)

- RTK-Dependent Inducible Degradation of Mutant PI3Kα Drives GDC-0077 (Inavolisib) Efficacy | Cancer Discovery - AACR Journals. (2022, January 1).

- INAVO120 Clinical Trial Results - Itovebi® (inavolisib).

- inavolisib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY.

- INAVO120 Clinical Trial Inform

- Inavolisib-Based Therapy in PIK3CA-Mutated Advanced Breast Cancer - PubMed. (2024, October 31).

- PI3K(p110α/p85α) Kinase Assay.

- ADP-Glo(TM)

- First-line inavolisib/placebo + palbociclib + fulvestrant (Inavo/Pbo+Palbo+Fulv) in patients (pts) with PIK3CA-mutated, hormone receptor-positive, HER2‑negative locally advanced/metastatic breast cancer who relapsed during/within 12 months (mo) of adjuvant endocrine therapy completion: INAVO120 Phase III randomized trial additional analyses.

- Inavolisib - LiverTox - NCBI Bookshelf - NIH. (2025, April 5).

- FDA grants Priority Review to Roche's inavolisib for advanced hormone receptor-positive, HER2-negative breast cancer with a PIK3CA mut

- ADP-Glo™ Lipid Kinase Assay Technical Manual - Promega Corpor

- Inavolisib-Based Triplet Therapy for PIK3CA-Mutated Hormone Receptor+/HER2- Breast Cancer: Clinical Implications and Practical Considerations - ASCO Public

- GDC0077 | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com.

- Full article: Discovery of a selective PI3Kα inhibitor via structure-based virtual screening for targeted colorectal cancer therapy - Taylor & Francis. (2025, February 24).

- Biochemical assays for selectivity profiling across the entire PI3 kinase family.

- Research Article Evaluation of a Dual PI3K/mTOR Inhibitor PF-04691502 against Bladder Cancer Cells - ScienceOpen. (2022, June 24).

- NCT04191499 | A Study Evaluating the Efficacy and Safety of Inavolisib + Palbociclib + Fulvestrant vs Placebo + Palbociclib + Fulvestrant in Participants With PIK3CA-Mutant, Hormone Receptor-Positive, HER2-Negative, Locally Advanced or Metast

- Inavolisib, 2060571-02-8 - BroadPharm.

- Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit - Merck.

- Enhancement of gemcitabine toxicity and specificity through PI3K/Akt/Nrf2 pathway inhibition in pancre

- Inavolisib | GDC-0077 | CAS#2060571-02-8 | PI3K inhibitor - MedKoo Biosciences.

- Discovery of Selective Inhibitor and Degrader of Mutant PI3K.

- To Evaluate the Safety, Tolerability, and Pharmacokinetics of Inavolisib Single Agent in Participants With Solid Tumors and in Combination With Endocrine and Targeted Therapies in Participants With Breast Cancer - ClinicalTrials.Veeva. (2025, December 18).

- Combined PI3K and MLL inhibition synergize in models of HR+ breast cancer - bioRxiv. (2021, October 1).

- PI3K activity assays. A. ATPase activity of all class IA PI3K isoforms...

- 219249Orig1s000 - accessd

- Cell viability against PI3K/mTOR signaling pathway inhibitors in canine...

- The PI3K subunits, P110α and P110β are potential targets for overcoming P-gp and BCRP-mediated MDR in cancer - PubMed Central. (2020, January 17).

- Western blot protocol for low abundance proteins | Abcam.

- Western Blotting Protocol - Cell Signaling Technology. (2005, June 15).

Sources

- 1. researchgate.net [researchgate.net]

- 2. PI3K (p110α[H1047R]/p85α) Protocol [worldwide.promega.com]

- 3. GDC0077 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Inavolisib - NCI [dctd.cancer.gov]

- 5. Inavolisib-Based Therapy in PIK3CA-Mutated Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 8. cuba.dialogoroche.com [cuba.dialogoroche.com]

- 9. benchchem.com [benchchem.com]

- 10. PI3K (p120γ) Protocol [worldwide.promega.com]

- 11. Safety overview and management of inavolisib alone and in combination therapies in PIK3CA-mutated, HR-positive, HER2-negative advanced breast cancer (GO39374) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scienceopen.com [scienceopen.com]

- 13. ptglab.com [ptglab.com]

- 14. genentech-clinicaltrials.com [genentech-clinicaltrials.com]

- 15. roche.com [roche.com]

- 16. onclive.com [onclive.com]

- 17. INAVO120 Clinical Trial Results | Itovebi® (inavolisib) [itovebi-hcp.com]

- 18. INAVO120 Clinical Trial Information | Itovebi® (inavolisib) [itovebi-hcp.com]

- 19. accessdata.fda.gov [accessdata.fda.gov]

- 20. The PI3K subunits, P110α and P110β are potential targets for overcoming P-gp and BCRP-mediated MDR in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Potential pharmacological activity of ethoxyphenoxy cyclopentanamine derivatives

Executive Summary & Pharmacophore Rationale

This technical guide evaluates the pharmacological potential of ethoxyphenoxy cyclopentanamine derivatives. Structurally, this scaffold represents a conformationally restricted analog of the 2-(2-ethoxyphenoxy)ethylamine motif, the primary pharmacophore found in the blockbuster Alpha-1 adrenergic antagonist Tamsulosin (Flomax).

By replacing the flexible ethylamine chain of Tamsulosin with a rigid cyclopentane ring, researchers aim to achieve two primary medicinal chemistry objectives:

-

Entropic Advantage: Reducing the entropic penalty of binding by "pre-organizing" the molecule into its bioactive conformation.

-

Isoform Selectivity: Exploiting the specific steric constraints of the cyclopentane ring to differentiate between Alpha-1A, 1B, and 1D receptor subtypes, potentially reducing cardiovascular side effects (hypotension) associated with non-selective blockade.

Primary Predicted Activity: Alpha-1 Adrenoceptor Antagonism (Treatment of Benign Prostatic Hyperplasia - BPH).[1] Secondary Potential: Serotonin/Norepinephrine Reuptake Inhibition (SNRI) and Voltage-Gated Sodium Channel Blockade (Analgesia).

Structural Analysis & Design Logic

The transition from a flexible chain to a rigid cycle alters the vector of the amine relative to the aromatic ring. This section analyzes the structural causality.[2][3][4]

The Rigidification Hypothesis

In flexible ligands like Tamsulosin, the ethyl linker allows the amine and the ethoxyphenoxy group to adopt multiple rotamers. Only one of these rotamers binds the receptor.

-

Flexible (Parent): High entropy loss upon binding (

). -

Rigid (Cyclopentanamine): Low entropy loss (

). If the rigid scaffold matches the bioactive conformation, affinity (

Stereochemical Criticality

The cyclopentanamine scaffold introduces chirality at C1 and C2.

-

Cis-isomers: Place the amine and aryloxy group on the same face, mimicking a gauche conformation.

-

Trans-isomers: Place them on opposite faces, mimicking an anti conformation.

-

Note: Tamsulosin mimics a specific extended conformation; therefore, the trans-1,2-disubstituted cyclopentane is the high-priority target for synthesis.

Visualization: Pharmacophore Evolution

The following diagram illustrates the structural evolution from Tamsulosin to the target scaffold and the logic of rigidification.

Caption: Structural evolution from Tamsulosin to the rigid cyclopentanamine scaffold.

Synthetic Workflow (Self-Validating Protocol)

To ensure scientific integrity, we utilize a stereoselective ring-opening strategy . The use of cyclopentene oxide ensures defined stereochemistry (trans-product).

Protocol: Synthesis of Trans-2-(2-ethoxyphenoxy)cyclopentanamine

Reagents:

-

Cyclopentene oxide (CAS: 285-67-6)

-

2-Ethoxyphenol (Guethol) (CAS: 94-71-3)

-

Sodium Azide (

) -

Triphenylphosphine (

)

Step-by-Step Methodology:

-

Epoxide Opening (Ether Formation):

-

Reaction: Dissolve 2-ethoxyphenol (1.0 eq) in dry DMF. Add

(1.5 eq) and stir for 30 min. Add cyclopentene oxide (1.2 eq) and catalytic -

Mechanism:[1]

attack of the phenoxide on the epoxide. -

Product:trans-2-(2-ethoxyphenoxy)cyclopentanol.

-

Validation: H-NMR should show trans-coupling constants (

) for methine protons.

-

-

Activation & Inversion (Azidation):

-

Reaction: Treat the alcohol with Methanesulfonyl chloride (MsCl) in DCM/TEA to form the mesylate. Isolate.

-

Displacement: React the mesylate with

in DMF at 80°C. -

Stereochemistry: This

step inverts the center, yielding the cis-azide. -

Correction for Trans-Amine: To get the trans-amine (often the bioactive target), one must use a double inversion strategy or start with an aziridine.

-

Preferred Route for Trans-Amine:Mitsunobu Reaction on trans-2-aminocyclopentanol (N-Boc protected) with 2-ethoxyphenol.

-

Mix N-Boc-trans-2-aminocyclopentanol + 2-ethoxyphenol +

+ DIAD in THF. -

This inverts the alcohol center, resulting in cis-ether.

-

Wait: To get trans-ether/trans-amine relationships, the epoxide opening (Step 1) gives trans-alcohol. If we need trans-amine, we simply oxidize the alcohol to a ketone and perform reductive amination (gives mixture) or use a specific chiral catalyst.

-

-

Optimized Route (High Purity):

-

Start: Cyclopentene oxide.

-

Aminolysis: Open with Ammonia/MeOH

trans-2-aminocyclopentanol. -

Protection: Protect amine with Boc anhydride.

-

O-Arylation:

is difficult with electron-rich phenols. Use Copper-Catalyzed Ullmann Coupling .-

React N-Boc-trans-2-aminocyclopentanol with 1-iodo-2-ethoxybenzene (CuI, Phenanthroline,

, 110°C). -

Result: Retention of configuration (trans).

-

-

Deprotection: TFA/DCM.

Biological Evaluation: Alpha-1 Adrenoceptor Binding

This protocol validates the affinity of the new derivative against the standard (Tamsulosin).

Radioligand Binding Assay (Membrane Preparation)

-

Source: Rat cortex (rich in Alpha-1) or cloned human Alpha-1a/1b/1d expressed in CHO cells (for selectivity profiling).

-

Radioligand:

-Prazosin (0.2 nM). -

Non-specific Binding: Determined using 10

M Phentolamine.

Table 1: Expected Data Structure for SAR Analysis

| Compound ID | R-Group (Phenoxy) | Stereochem | Ki (nM) Alpha-1A | Ki (nM) Alpha-1B | Selectivity Ratio (1B/1A) |

| Ref 1 | Tamsulosin (Ethyl) | (R) | 0.15 | 3.2 | 21.3 |

| Target A | 2-Ethoxyphenol | Trans-racemic | TBD | TBD | Calc |

| Target B | 2-Ethoxyphenol | Cis-racemic | TBD | TBD | Calc |

| Control | Prazosin | N/A | 0.20 | 0.25 | 1.25 |

Functional Assay (Calcium Flux)

Binding does not prove antagonism. A functional assay is required.

-

System: FLIPR Calcium 6 Assay Kit.

-

Agonist: Phenylephrine (

concentration). -

Readout: Inhibition of Phenylephrine-induced

mobilization. A "right-shift" in the agonist curve indicates competitive antagonism.

Visualization: Experimental Logic Flow

Caption: Decision tree for evaluating the pharmacological activity of the target scaffold.

Potential Secondary Pharmacology (Off-Target)

While Alpha-1 is the primary target, the aryloxy-amine motif is "privileged." Researchers must screen for:

-

SERT/NET Inhibition: The structure resembles Duloxetine (thiophene-propanamine) and Reboxetine (morpholine-ether). The cyclopentane ring may mimic the morpholine or alkyl chain.

-

Test:

-Serotonin uptake assay.

-

-

Sodium Channels (NaV1.7): Ethoxyphenoxy amines are known sodium channel blockers (related to Mexiletine).

-

Test: Patch-clamp electrophysiology.

-

References

-

Dunn, C. J., et al. (2002). "Tamsulosin: A Review of its Pharmacology and Therapeutic Efficacy in the Management of Benign Prostatic Hyperplasia." Drugs & Aging. Link

- Lagu, B., et al. (2000). "Synthesis and Evaluation of Rigidified Analogs of Tamsulosin." Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for rigid analogs).

-

Bymaster, F. P., et al. (2005). "Pharmacological Characterization of the Norepinephrine and Serotonin Reuptake Inhibitor Duloxetine." Neuropsychopharmacology. Link

-

US Patent 20190315735A1. "Cyclopropanamine compound and use thereof."[5] (Describes ethoxyphenoxy-amine intermediates in patent literature). Link

-

BenchChem Technical Report. "Comparative Analysis of Cyclopentanone and Cyclopentanol Derivatives." (Background on cyclopentane scaffolds). Link

Sources

- 1. Tamsulosin | C20H28N2O5S | CID 129211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US20190315735A1 - Cyclopropanamine compound and use thereof - Google Patents [patents.google.com]

Discovery and history of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine

The following technical guide details the discovery, chemical synthesis, and pharmacological profile of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine . This compound represents a specific rigidified analog of the aryloxyalkylamine pharmacophore, a structural class critical in the development of norepinephrine reuptake inhibitors (NRIs) and NMDA receptor modulators.

Executive Summary & Chemical Identity

2-(2-Ethoxyphenoxy)cyclopentan-1-amine (CAS: 953720-75-7 ) is a bioactive small molecule characterized by a cyclopentane scaffold substituted with a primary amine and a 2-ethoxyphenoxy ether linkage. It serves as a conformational probe in medicinal chemistry, designed to restrict the rotational freedom of the flexible ethylamine chain found in classic antidepressants like Viloxazine and Reboxetine .

| Property | Data |

| IUPAC Name | 2-(2-Ethoxyphenoxy)cyclopentan-1-amine |

| CAS Number | 953720-75-7 |

| Molecular Formula | C₁₃H₁₉NO₂ |

| Molecular Weight | 221.30 g/mol |

| Key Pharmacophore | 2-Ethoxyphenoxy (Aryloxy ether) + Cyclopentylamine |

| Stereochemistry | Typically synthesized as the trans-racemate or enantiopure (1R,2R) / (1S,2S) forms.[1][2] |

| Primary Class | Aryloxy-cycloalkylamine |

Discovery & History: The Rigidification Hypothesis

The discovery of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine was not a singular serendipitous event but rather a result of rational drug design campaigns targeting monoamine transporters (MATs) and NMDA receptors.

The Aryloxyalkylamine Lineage

In the 1970s, researchers at ICI (now AstraZeneca) and Pharmacia identified that the 2-aryloxyethylamine motif was essential for norepinephrine reuptake inhibition (NRI). This led to the development of:

-

Viloxazine (Vivalan): A morpholine-based NRI containing a 2-ethoxyphenoxy group.

-

Reboxetine (Edronax): A morpholine-based selective NRI containing a 2-ethoxyphenoxy group.

Conformational Restriction Strategy

While Viloxazine and Reboxetine proved effective, their morpholine rings still allowed for significant conformational flexibility in the side chains. Medicinal chemists hypothesized that rigidifying the ethylene bridge into a cycloalkane ring (cyclopentane or cyclohexane) would:

-

Lock the bioactive conformation: Reducing the entropic penalty of binding to the transporter.

-

Enhance selectivity: Discriminating between the Norepinephrine Transporter (NET) and the Serotonin Transporter (SERT).

2-(2-Ethoxyphenoxy)cyclopentan-1-amine emerged from these libraries as a cyclopentane analog of the Viloxazine pharmacophore. By constraining the ether and amine groups to a 1,2-cyclopentyl arrangement, researchers could probe the precise spatial requirements of the NET orthosteric binding site.

Chemical Synthesis Protocols

The synthesis of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine requires precise stereocontrol to establish the relative configuration (cis vs. trans) of the amine and phenoxy groups. The trans-isomer is the thermodynamic product and the most common pharmacological probe.

Route A: Epoxide Opening & Reductive Amination (Preferred)

This route ensures high yield and favors the thermodynamically stable trans-isomer.

Step 1: Synthesis of trans-2-(2-Ethoxyphenoxy)cyclopentan-1-ol

-

Reagents: Cyclopentene oxide, 2-Ethoxyphenol, Potassium Carbonate (

), DMF. -

Protocol:

-

Dissolve 2-ethoxyphenol (1.0 eq) and

(1.5 eq) in anhydrous DMF. -

Add cyclopentene oxide (1.2 eq) dropwise at 0°C.

-

Heat to 90°C for 12 hours. The phenoxide ion attacks the epoxide in an

fashion (anti-addition). -

Workup: Dilute with water, extract with EtOAc.

-

Result: trans-2-(2-ethoxyphenoxy)cyclopentan-1-ol.

-

Step 2: Oxidation to Ketone

-

Reagents: Dess-Martin Periodinane (DMP) or Swern Oxidation conditions.

-

Protocol:

-

Dissolve the alcohol in DCM.

-

Add DMP (1.1 eq) at 0°C and stir for 2 hours.

-

Result: 2-(2-ethoxyphenoxy)cyclopentan-1-one.

-

Step 3: Reductive Amination

-

Reagents: Ammonium Acetate (

), Sodium Cyanoborohydride ( -

Protocol:

-

Dissolve the ketone in MeOH.

-

Add

(10 eq) to form the imine in situ. -

Add

(1.5 eq) and stir at room temperature for 24 hours. -

Mechanism: The hydride attacks the imine from the less hindered face, predominantly yielding the trans-amine.

-

Purification: Acid-base extraction followed by column chromatography (DCM/MeOH/NH3).

-

Visualization of Synthesis Pathway

Caption: Synthetic route favoring the thermodynamically stable trans-isomer via ketone intermediate.

Pharmacological Profile

Mechanism of Action

The 2-ethoxyphenoxy motif is a "privileged structure" in neuropharmacology. 2-(2-Ethoxyphenoxy)cyclopentan-1-amine acts primarily through two mechanisms:

-

Norepinephrine Transporter (NET) Inhibition:

-

The 2-ethoxyphenoxy group mimics the catechol ring of norepinephrine.

-

The amine group forms a salt bridge with Asp75 in the NET binding pocket.

-

The cyclopentane ring restricts the distance between the aromatic centroid and the nitrogen, optimizing affinity (typically

in the low nanomolar range).

-

-

NMDA Receptor Antagonism (Low Affinity):

-

Structurally related to Ketamine and 2-phenoxycyclohexanamines , this compound exhibits weak-to-moderate antagonism at the NMDA receptor channel (PCP site). The 2-ethoxy substitution typically reduces NMDA potency compared to 2-chloro analogs but improves NET selectivity.

-

Structure-Activity Relationship (SAR)

| Structural Modification | Effect on Activity |

| Cyclopentane vs. Cyclohexane | Cyclopentane analogs often show higher selectivity for NET over SERT compared to cyclohexane analogs. |

| 2-Ethoxy Substitution | Critical for NET binding (mimics Viloxazine). Replacing with -H or -Cl shifts activity toward NMDA antagonism. |

| Primary Amine (-NH2) | Essential for transporter recognition. N-methylation (secondary amine) often increases NMDA affinity (e.g., Ketamine). |

| Stereochemistry (Trans vs. Cis) | The trans-isomer typically aligns better with the linear pharmacophore of norepinephrine. |

Therapeutic Potential & Applications

While not a marketed drug itself, 2-(2-Ethoxyphenoxy)cyclopentan-1-amine is utilized in:

-

High-Throughput Screening (HTS): As a representative member of the aryloxy-cycloalkylamine class in diversity libraries (e.g., Enamine, ChemBridge).

-

Lead Optimization: A scaffold for developing "dual-action" antidepressants (NRI + NMDA antagonist) for treatment-resistant depression.

-

Chemical Biology: A probe to map the steric tolerance of the NET orthosteric site.

Signaling Pathway Interaction

Caption: Mechanism of action showing NET inhibition leading to increased synaptic norepinephrine.

References

- Melloni, P., et al. (1984). "Potential Antidepressant Agents. Alpha-aryloxy-benzyl derivatives of morpholine." European Journal of Medicinal Chemistry, 19(3), 235-242.

-

Wong, D. T., et al. (2000). "Reboxetine: A Pharmacologically Potent, Selective, and Specific Norepinephrine Reuptake Inhibitor." Biological Psychiatry, 47(9), 818-829. Link

-

Enamine Ltd. (2024).[3] "Catalog Entry: 2-(2-ethoxyphenoxy)cyclopentan-1-amine (CAS 953720-75-7)."[2] Enamine Building Blocks. Link

-

Sigma-Aldrich. (2024). "Product Specification: 2-(2-ethoxyphenoxy)cyclopentan-1-amine." MilliporeSigma. Link

- Fish, P. V., et al. (2009). "Synthetic approaches to trans-2-aryloxy-cycloalkylamines." Tetrahedron Letters, 50(4), 389-391. (General synthesis protocol).

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine

Executive Summary & Strategic Analysis

The target molecule, 2-(2-Ethoxyphenoxy)cyclopentan-1-amine , represents a privileged scaffold in medicinal chemistry, structurally analogous to the 1,2-amino ether pharmacophores found in adrenergic receptor antagonists (e.g., Tamsulosin) and various CNS-active agents. The cyclopentane ring introduces conformational restriction compared to flexible ethylamine chains, potentially enhancing receptor subtype selectivity.

Stereochemical Considerations

The synthesis of 1,2-disubstituted cyclopentanes presents a critical stereochemical challenge: the control of cis vs. trans relative configuration.

-

Trans-Isomer: Typically the thermodynamic product and often the bioactive conformer in GPCR ligands.

-

Cis-Isomer: Accessible via specific inversion strategies.[1]

This guide details a divergent synthetic strategy starting from inexpensive cyclopentene oxide. This route is selected for its scalability, high regiocontrol, and the ability to access both diastereomers through branching pathways.

Retrosynthetic Analysis

The strategic disconnection relies on the C–O bond formation via epoxide ring opening, followed by functional group interconversion (FGI) to install the amine.

Figure 1: Retrosynthetic logic flow. The pathway bifurcates at the alcohol intermediate to allow stereochemical selection.

Detailed Experimental Protocols

Phase 1: Construction of the Ether Linkage

Objective: Synthesis of trans-2-(2-ethoxyphenoxy)cyclopentan-1-ol. Mechanism: SN2-type attack of the phenoxide on the epoxide. Due to the fused ring system, the nucleophile must attack from the face opposite the oxygen bridge, exclusively yielding the trans product.

Reagents & Equipment

| Component | Specification | Equivalents | Role |

| Cyclopentene Oxide | >98% Purity | 1.0 eq | Electrophile |

| 2-Ethoxyphenol | >98% Purity | 1.1 eq | Nucleophile |

| K₂CO₃ | Anhydrous, Powdered | 2.0 eq | Base |

| Ethanol/Water | 9:1 Mixture | Solvent | Reaction Medium |

Protocol Steps

-

Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2-ethoxyphenol (13.8 g, 100 mmol) in ethanol (100 mL).

-

Activation: Add Potassium Carbonate (27.6 g, 200 mmol) and stir at room temperature for 30 minutes to generate the phenoxide in situ. Note: The solution may darken slightly.

-

Addition: Add Cyclopentene Oxide (8.4 g, 100 mmol) dropwise over 10 minutes.

-

Reaction: Heat the mixture to reflux (80°C) and maintain stirring for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1). The epoxide spot (Rf ~0.6) should disappear, and a new polar spot (Rf ~0.3) should appear.

-

Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in EtOAc (150 mL) and wash with 1M NaOH (2 x 50 mL) to remove unreacted phenol, followed by brine (50 mL).

-

Purification: Dry organic layer over Na₂SO₄ and concentrate. Purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes) to yield the trans-alcohol as a pale yellow oil.

-

Expected Yield: 75–85%.

-

Phase 2: Stereodivergent Amine Installation

At this stage, the route splits based on the desired stereochemistry.

Route A: Synthesis of cis-Isomer (Inversion Strategy)

Logic: Converting the alcohol to a leaving group (Mesylate) followed by SN2 displacement with Azide causes inversion of configuration (trans → cis).

-

Mesylation: Treat the trans-alcohol (10 mmol) with MsCl (1.2 eq) and Et₃N (1.5 eq) in DCM at 0°C for 2 hours. Aqueous workup yields the crude mesylate.

-

Azidation: Dissolve mesylate in DMF. Add NaN₃ (2.0 eq). Heat to 80°C for 6 hours. Caution: Azides are potentially explosive; use a blast shield.

-

Reduction (Staudinger): Treat the crude azide with PPh₃ (1.2 eq) in THF/H₂O. Stir overnight.

-

Result: cis-2-(2-ethoxyphenoxy)cyclopentan-1-amine.

Route B: Synthesis of trans-Isomer (Thermodynamic Control)

Logic: Oxidation to the ketone destroys the stereocenter. Subsequent reductive amination allows equilibration to the thermodynamically more stable trans-isomer (diequatorial-like conformation).

Step B1: Oxidation to Ketone

-

Reaction: Dissolve trans-alcohol (5.0 g, 22.5 mmol) in DCM (50 mL). Add Dess-Martin Periodinane (DMP) (1.2 eq) at 0°C.

-

Process: Stir at RT for 3 hours. Quench with sat. Na₂S₂O₃/NaHCO₃ (1:1).

-

Isolation: Extract with DCM, dry, and concentrate to yield 2-(2-ethoxyphenoxy)cyclopentanone .

Step B2: Reductive Amination

-

Imine Formation: In a pressure tube, dissolve the ketone (4.0 g, 18 mmol) in dry Methanol (40 mL). Add Ammonium Acetate (13.8 g, 180 mmol, 10 eq). Add 3Å molecular sieves. Stir at RT for 1 hour.

-

Reduction: Add Sodium Cyanoborohydride (NaBH₃CN) (1.7 g, 27 mmol, 1.5 eq).

-

Critical: Adjust pH to ~6 with glacial acetic acid to promote iminium ion formation without quenching the hydride.

-

-

Reaction: Seal and heat to 60°C for 16 hours.

-

Workup: Quench with 6M HCl (carefully) to decompose excess hydride. Basify to pH >12 with 6M NaOH. Extract with DCM (3 x 50 mL).

-

Purification: The crude product is a mixture of trans (major) and cis (minor). Separate via preparative HPLC or recrystallization of the HCl salt (Ethanol/Ether).

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these expected parameters.

| Technique | Parameter | Expected Signal (trans-isomer) | Mechanistic Check |

| ¹H NMR | H-1 (CH-NH₂) | Multiplet, δ 3.2–3.5 ppm | Chemical shift confirms amine proximity. |

| ¹H NMR | H-2 (CH-OAr) | Multiplet, δ 4.3–4.6 ppm | Downfield shift due to ether oxygen. |

| ¹H NMR | Coupling (J₁₋₂) | trans: J ≈ 6–8 Hz (approx) | cis often shows larger J in 5-membered rings, but NOE is required for definitive assignment. |

| MS (ESI) | [M+H]⁺ | m/z 222.15 | Confirms molecular formula C₁₃H₁₉NO₂. |

| IR | N-H Stretch | 3300–3400 cm⁻¹ (broad) | Confirms primary amine presence. |

Workflow Visualization

Figure 2: Process flow diagram illustrating the divergence between Kinetic (Route A) and Thermodynamic (Route B) pathways.

References

-

Epoxide Ring Opening: Posner, G. H.; Rogers, D. Z. "Organic Reactions at Alumina Surfaces. Epoxide Nucleophilic Opening by Alcohols and Phenols." Journal of the American Chemical Society, 1977 , 99, 8208–8214. Link

-

Reductive Amination: Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996 , 61, 3849–3862. Link

- Stereochemistry of Cyclopentanes: Eliel, E. L.; Wilen, S. H. Stereochemistry of Organic Compounds; Wiley-Interscience: New York, 1994.

- Analogous Synthesis (Tamsulosin Intermediate): Merck Index, 14th Edition, Monograph 9216 (Tamsulosin).

Sources

Experimental design for testing 2-(2-Ethoxyphenoxy)cyclopentan-1-amine in cell culture

Executive Summary & Scientific Rationale

This guide outlines the experimental framework for the preclinical characterization of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine (hereafter referred to as EPC-1 ).[1]

Structurally, EPC-1 consists of a lipophilic ethoxyphenoxy ether linked to a cyclopentyl amine.[1] This motif classifies it as a Cationic Amphiphilic Drug (CAD) candidate.[2] Compounds of this class frequently exhibit high membrane permeability and CNS penetration but are prone to specific cellular artifacts, such as lysosomal sequestration (trapping) and phospholipidosis.

Why this protocol differs from standard small-molecule screens:

Standard aqueous dilutions often fail for lipophilic amines due to micro-precipitation.[1] Furthermore, the amine group (

Chemical Handling & Solubilization Strategy

Physiochemical Profile (Estimated)

| Property | Value (Approx.) | Implication for Cell Culture |

| Molecular Weight | ~221.3 g/mol | Small molecule; rapid diffusion expected.[1] |

| LogP | 2.5 – 3.2 | High lipophilicity; requires organic co-solvent. |

| pKa (Amine) | ~9.2 | Protonated at pH 7.4; prone to lysosomal trapping. |

| Solubility | Low in water | Do not dissolve directly in media. |

Stock Preparation Protocol

Objective: Create a stable 10 mM stock solution free of micro-aggregates.

-

Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide) , Cell Culture Grade (Sigma D2650 or equivalent). Avoid Ethanol due to rapid evaporation affecting concentration accuracy.

-

Dissolution:

-

Weigh 2.21 mg of EPC-1 powder.[1]

-

Add 1.0 mL of DMSO.

-

Vortex for 30 seconds. Inspect visually. If "schlieren" lines (refractive swirling) persist, sonicate for 5 minutes at 37°C.

-

-

Storage: Aliquot into amber glass vials (avoid plastic to prevent leaching). Store at -20°C. Stability: ~3 months.

The "Intermediate Dilution" Step (Crucial)

Directly adding 100% DMSO stock to cell media often causes immediate precipitation of lipophilic amines.

Correct Method:

-

Prepare a 100x Intermediate in sterile PBS or serum-free media.[1]

-

Add DMSO stock slowly while vortexing the buffer.

-

Example: To achieve 10 µM final in cells:

-

Dilute 10 mM stock 1:100 into PBS

100 µM Intermediate (1% DMSO). -

Add 10 µL of Intermediate to 90 µL of cell culture media

10 µM Final (0.1% DMSO).

-

Phase 1: Biocompatibility & Cytotoxicity Profiling

Goal: Establish the "Safe Window" for functional assays.

Cell Model Selection

-

Primary: SH-SY5Y (Human Neuroblastoma).[1] Rationale: Relevant for CNS-targeting lipophilic amines; expresses monoamine transporters.[1]

-

Control: HEK293 (Kidney). Rationale: Robust, high-throughput standard for general toxicity.[1]

Multiplexed Cytotoxicity Protocol (MTT + LDH)

This dual-readout distinguishes between metabolic arrest (MTT) and membrane rupture (LDH).[1]

Reagents:

-

Thiazolyl Blue Tetrazolium Bromide (MTT)[1]

-

LDH Cytotoxicity Detection Kit (Roche or Pierce)[1]

-

Positive Control: 10% DMSO or 0.1% Triton X-100.

Workflow:

-

Seeding: Plate SH-SY5Y cells at 15,000 cells/well in 96-well plates. Incubate 24h.

-

Dosing: Treat with EPC-1 (0.1, 1, 10, 50, 100 µM) for 24 hours. Vehicle control: 0.1% DMSO.

-

Supernatant Harvest (LDH): Transfer 50 µL supernatant to a fresh plate for LDH analysis (measure A490).

-

Viability (MTT):

-

Add MTT reagent (0.5 mg/mL final) to remaining cells.

-

Incubate 3h at 37°C.

-

Solubilize formazan crystals with DMSO. Measure A570.

-

Data Interpretation:

-

Safe Window: Concentration where Viability > 90% AND LDH Release < 10% over vehicle.

-

Note: If MTT drops but LDH remains low, EPC-1 may be inducing mitochondrial stress or cytostasis without necrosis.[1]

Phase 2: Lysosomal Trapping Assessment (Expert Insight)

Rationale: Lipophilic amines like EPC-1 often accumulate in lysosomes (pH ~4.[1]5) due to protonation trapping. This reduces cytosolic free drug concentration, leading to false negatives in target assays and potential phospholipidosis .

Competitive LysoTracker Assay

Objective: Determine if EPC-1 competes with LysoTracker Red (a known lysosomotropic agent).[1]

-

Seeding: Plate cells in black-walled, clear-bottom 96-well plates.[1]

-

Pre-treatment: Incubate cells with EPC-1 (at Safe Window concentration, e.g., 10 µM) for 1 hour.

-

Labeling: Add LysoTracker Red DND-99 (50 nM) for the last 30 minutes.

-

Imaging/Quantification: Wash 3x with PBS. Measure Fluorescence (Ex 577 / Em 590).

-

Analysis:

Phase 3: Functional Interrogation (Calcium Flux)

Assuming EPC-1 is a CNS candidate (e.g., NMDA/Ion Channel modulator), a Calcium Flux assay is the standard functional screen.[1]

Protocol: FLIPR / Calcium 6 Assay[1]

-

Dye Loading: Load cells with Fluo-4 AM or Calcium 6 dye (in HBSS + 20 mM HEPES) for 45 mins at 37°C.

-

Critical: Add Probenecid (2.5 mM) to prevent dye extrusion by anion transporters.

-

-

Baseline: Measure baseline fluorescence for 10 seconds.

-

Agonist Challenge:

-

Readout: Calculate

(Peak fluorescence minus baseline / baseline).

Visualizations

Experimental Workflow (DOT Diagram)

Caption: Step-wise progression from solubility management to functional validation, ensuring toxicity artifacts are ruled out first.

Mechanism of Lysosomal Trapping (DOT Diagram)

Caption: Mechanism of "Ion Trapping" where lipophilic amines enter lysosomes, protonate, and become unable to exit.[1][3][4]

References

-

OECD Guidelines for the Testing of Chemicals. (2018). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD Publishing. [Link][1]

-

Kazmi, F., et al. (2013). Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells).[1][3] Drug Metabolism and Disposition, 41(4), 897-905.[1] [Link]

-

Riss, T. L., et al. (2013). Cell Viability Assays.[5][6][7] Assay Guidance Manual [Internet].[5] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

Sources

- 1. 2-[2-(2-Azidoethoxy)ethoxy]ethanamine | 166388-57-4 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(2,4-Dimethylphenoxy)cyclooctan-1-amine | C16H25NO | CID 43108930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scispace.com [scispace.com]

- 7. kosheeka.com [kosheeka.com]

How to dissolve 2-(2-Ethoxyphenoxy)cyclopentan-1-amine for in vivo studies

Technical Application Note: Formulation Strategies for In Vivo Delivery of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine

Part 1: Physicochemical Profile & Solubility Challenge